molecular formula C12H18BrClO2Si B8183416 (2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane

(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183416
M. Wt: 337.71 g/mol
InChI Key: WYWLDADRWZXLFR-UHFFFAOYSA-N
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Description

(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is an organosilicon compound that features a bromine and chlorine substituted phenoxy group attached to a methoxyethyl chain, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane typically involves the reaction of 5-bromo-2-chlorophenol with a suitable methoxyethylating agent, followed by the introduction of the trimethylsilane group. One common method involves the use of 2-chloroethyltrimethylsilane as the silylating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy group can undergo oxidation to form quinones, while reduction reactions can lead to the formation of hydroquinones.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones and similar structures.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Potential use in the synthesis of bioactive molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenoxy group can interact with biological targets, while the trimethylsilane group can enhance the compound’s stability and lipophilicity. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2-((5-Bromo-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
  • (2-((5-Chloro-2-fluorophenoxy)methoxy)ethyl)trimethylsilane
  • (2-((5-Bromo-2-methylphenoxy)methoxy)ethyl)trimethylsilane

Uniqueness

(2-((5-Bromo-2-chlorophenoxy)methoxy)ethyl)trimethylsilane is unique due to the presence of both bromine and chlorine atoms on the phenoxy group, which can significantly influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct advantages in synthetic applications, allowing for the selective introduction of various functional groups.

Properties

IUPAC Name

2-[(5-bromo-2-chlorophenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrClO2Si/c1-17(2,3)7-6-15-9-16-12-8-10(13)4-5-11(12)14/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWLDADRWZXLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCOC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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